Phenotypic Potency in the RNAi-Sensitized Cytokinesis Assay (MRLC Mislocalization)
In a Drosophila S2 cell assay sensitized by partial Rho RNAi knockdown, Rhodblock 4 was identified as an enhancer of the binucleate phenotype, indicating Rho pathway inhibition. Quantitatively, Rhodblock 4 was confirmed to disrupt phosphorylated myosin regulatory light chain (MRLC) localization to the cleavage furrow at the minimal synergistic concentration [1]. This phenotypic readout provides a functional benchmark for pathway engagement that differs fundamentally from standard kinase inhibition assays.
| Evidence Dimension | Phenotypic inhibition of MRLC cleavage furrow localization |
|---|---|
| Target Compound Data | Confirmed disruption of phospho-MRLC localization (qualitative immunofluorescence; no EC50 reported) [1] |
| Comparator Or Baseline | Y-27632 (Ki for ROCK1: 140 nM ); Rhodblock 6 (direct Rok inhibitor); DMSO (negative control) |
| Quantified Difference | Not directly quantified; differentiation is mechanistic (phenotypic screen vs. kinase inhibition) rather than numerical potency |
| Conditions | Drosophila S2 cells sensitized with partial Rho RNAi; compound added at minimal synergistic concentration; phospho-MRLC immunofluorescence |
Why This Matters
This evidence establishes Rhodblock 4's validated activity in a pathway-specific functional assay, confirming it as a genuine Rho pathway modulator for researchers studying cytokinesis regulation.
- [1] Castoreno, A.B., Smurnyy, Y., Torres, A.D., Vokes, M.S., Jones, T.R., Carpenter, A.E., Eggert, U.S. (2010). Small molecules discovered in a pathway screen target the Rho pathway in cytokinesis. Nat. Chem. Biol. 6(6): 457–463. Results: 'Rhodblocks 1–6, 8 prevented accumulation of phosphorylated MRLC at the cleavage furrow' and Figure 3. View Source
